molecular formula C11H11F4NO2 B12283922 3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B12283922
M. Wt: 265.20 g/mol
InChI Key: VUDXBNFVUQZTGX-UHFFFAOYSA-N
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Description

3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid is a synthetic organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid typically involves multi-step organic reactions. One common method starts with the preparation of the fluoro-substituted phenyl ring, followed by the introduction of the butyric acid moiety and the amino group. Specific reagents and conditions may vary, but common steps include:

    Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Butyric Acid Addition: Coupling of the fluoro-substituted phenyl ring with a butyric acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Amination: Introduction of the amino group through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of amides or ureas.

Scientific Research Applications

3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

3-amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H11F4NO2/c12-8-2-6(3-9(16)5-10(17)18)1-7(4-8)11(13,14)15/h1-2,4,9H,3,5,16H2,(H,17,18)

InChI Key

VUDXBNFVUQZTGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(CC(=O)O)N

Origin of Product

United States

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